molecular formula C11H8O4 B14234726 4,5-Dioxo-5-phenylpent-2-enoic acid CAS No. 591244-10-9

4,5-Dioxo-5-phenylpent-2-enoic acid

Cat. No.: B14234726
CAS No.: 591244-10-9
M. Wt: 204.18 g/mol
InChI Key: RVORIVFMYLGVTB-UHFFFAOYSA-N
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Description

4,5-Dioxo-5-phenylpent-2-enoic acid is an organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentenoic acid backbone with two oxo groups at positions 4 and 5. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-5-phenylpent-2-enoic acid typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid. This reaction can yield several products, including 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives, depending on the reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dioxo-5-phenylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The phenyl group and the oxo groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted phenylpentenoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dioxo-5-phenylpent-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dioxo-5-phenylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s oxo groups and phenyl ring allow it to participate in multiple biochemical reactions, potentially inhibiting or activating specific enzymes and pathways. For example, its derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation and pain .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific arrangement of oxo groups and the phenyl ring, which confer unique reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and form diverse products makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

591244-10-9

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4,5-dioxo-5-phenylpent-2-enoic acid

InChI

InChI=1S/C11H8O4/c12-9(6-7-10(13)14)11(15)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

RVORIVFMYLGVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C=CC(=O)O

Origin of Product

United States

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